![molecular formula C11H10N2O2 B1608575 4-(4-Methoxyphenyl)pyrimidin-2-ol CAS No. 674810-96-9](/img/structure/B1608575.png)
4-(4-Methoxyphenyl)pyrimidin-2-ol
Overview
Description
4-(4-Methoxyphenyl)pyrimidin-2-ol is a chemical compound with the CAS Number: 674810-96-9 . It has a molecular weight of 202.21 . The IUPAC name for this compound is 4-(4-methoxyphenyl)-2-pyrimidinol .
Molecular Structure Analysis
The InChI code for 4-(4-Methoxyphenyl)pyrimidin-2-ol is 1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-12-11(14)13-10/h2-7H,1H3,(H,12,13,14) . This indicates the presence of a methoxyphenyl group attached to the pyrimidin-2-ol.Physical And Chemical Properties Analysis
4-(4-Methoxyphenyl)pyrimidin-2-ol is a solid at room temperature . It should be stored in a dry, sealed environment . .Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives have been shown to possess significant antimicrobial properties. They form the central core for various biologically active compounds and play an essential role in DNA and RNA, impacting various life processes .
Analgesic Properties
Some pyrimidin-2-ol derivatives have demonstrated potent analgesic activities, which could be explored for pain management solutions .
Anticancer Activities
Novel series of pyrimidin-2-amine derivatives, which are structurally related to pyrimidin-2-ol, have been synthesized and evaluated for their anticancer activities. These compounds exhibited moderate to high antiproliferative activity compared to standard drugs like cisplatin .
Chemotherapeutic Agents
Derivatives of pyrimidin-2-amine, which share a core structure with pyrimidin-2-ol, have been designed as potential anticancer chemotherapeutic agents. Clonogenic long-term survival assays were performed to screen these compounds for their efficacy .
Safety and Hazards
Future Directions
While specific future directions for 4-(4-Methoxyphenyl)pyrimidin-2-ol are not mentioned in the search results, there is ongoing research into the potential therapeutic applications of pyrimidines . This includes the development of novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .
Mechanism of Action
Target of Action
Similar compounds, such as 2-aminopyrimidine derivatives, have been found to exhibit activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to changes that inhibit the growth or survival of the disease-causing organisms .
Biochemical Pathways
It is suggested that similar compounds may affect various pathways in the target organisms, leading to downstream effects that inhibit their growth or survival .
Result of Action
It is suggested that similar compounds may have antitrypanosomal and antiplasmodial activities .
properties
IUPAC Name |
6-(4-methoxyphenyl)-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-12-11(14)13-10/h2-7H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLRMYOMZYYDCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406421 | |
Record name | 4-(4-methoxyphenyl)pyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)pyrimidin-2-ol | |
CAS RN |
674810-96-9 | |
Record name | 4-(4-methoxyphenyl)pyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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